2-(3-fluorophenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
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Description
2-(3-fluorophenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O2S and its molecular weight is 398.42. The purity is usually 95%.
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Biological Activity
The compound 2-(3-fluorophenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide , often referred to as compound X , is a novel synthetic derivative featuring multiple heterocyclic moieties. Its structural complexity suggests potential for varied biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of compound X through a synthesis of recent research findings.
Chemical Structure
Compound X comprises several key functional groups:
- Fluorophenyl moiety
- Thiophene ring
- 1,2,4-Oxadiazole and 1,2,3-Triazole cores
These components are known for their biological significance and have been associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives containing 1,2,4-oxadiazole and triazole rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of bacteria and fungi. For instance:
- Compounds with oxadiazole rings showed strong inhibition against Mycobacterium bovis and other Gram-positive bacteria .
- The incorporation of thiophene has been shown to enhance antibacterial activity, as noted in studies where thiophene-linked triazoles demonstrated improved efficacy against E. coli and Pseudomonas aeruginosa .
Anticancer Activity
Compound X has been evaluated for its potential anticancer effects:
- In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines (e.g., MCF-7) through mechanisms involving p53 activation and caspase pathway modulation .
- Molecular docking studies suggest that the oxadiazole and triazole components interact favorably with cancer-related targets, potentially leading to enhanced therapeutic effects .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, compound X was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound X | E. coli | 0.25 |
Compound X | Pseudomonas aeruginosa | 0.5 |
Reference Drug | Vancomycin | 0.5 |
This data indicates that compound X exhibits comparable activity to established antibiotics .
Case Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of compound X on MCF-7 cells revealed:
- An IC50 value of approximately 10 µM after 48 hours of treatment.
- Induction of apoptosis was confirmed via flow cytometry showing increased Annexin V positivity in treated cells .
The biological activities of compound X can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The triazole and thiophene components may facilitate interactions with apoptotic pathways in cancer cells.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c19-14-3-1-2-12(8-14)9-16(26)20-5-6-25-10-15(22-24-25)18-21-17(23-27-18)13-4-7-28-11-13/h1-4,7-8,10-11H,5-6,9H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHZZNMPQFOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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